3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride

Solubility Formulation Medicinal Chemistry

Replace flat aromatic rings with a rigid, 3D bicyclic scaffold to improve physicochemical properties. The hydrochloride salt ensures confirmed 25.6 mg/mL solubility for reliable bioassays without DMSO.

- **Key Application:** Non-classical benzene bioisostere for medicinal chemistry.
- **Critical Advantage:** Racemic mixture enables cost-effective initial SAR exploration before enantiopure commitment.
- **Supply Form:** White to off-white solid, 97% purity, amine handle ready for coupling chemistry.

Molecular Formula C5H10ClNO
Molecular Weight 135.59
CAS No. 693248-55-4
Cat. No. B3029539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride
CAS693248-55-4
Molecular FormulaC5H10ClNO
Molecular Weight135.59
Structural Identifiers
SMILESC1C2C(C2N)CO1.Cl
InChIInChI=1S/C5H9NO.ClH/c6-5-3-1-7-2-4(3)5;/h3-5H,1-2,6H2;1H
InChIKeyJCFIYVURKHIYFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxabicyclo[3.1.0]hexan-6-amine HCl Procurement & Baseline


3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride (CAS 693248-55-4) is a racemic mixture of a bicyclic amine characterized by a rigid oxabicyclo[3.1.0]hexane core fused to a cyclopropane ring, bearing a primary amine group at the 6-position. This scaffold is recognized as a non-classical bioisostere of benzene and cyclohexane rings, offering distinct physicochemical and spatial properties [1]. Its hydrochloride salt form (molecular weight 135.59 g/mol, C₅H₁₀ClNO) enhances aqueous solubility, a critical factor for formulation and biological assays . The compound is typically procured as a white to off-white solid with a standard purity of 97% . The unique, conformationally constrained structure of this compound provides a specific, three-dimensional vector for amine presentation, which can dramatically influence molecular recognition and is not easily replicated by more flexible analogs [2].

Salt form Hydrochloride ensures aqueous solubility for assay-ready solutions
Scaffold Bicyclo[3.1.0]hexane core offers a conformationally restricted phenyl bioisostere
Screening Racemic mixture supports cost-efficient early-stage SAR exploration

3-Oxabicyclo[3.1.0]hexan-6-amine HCl Substitution Risks


Simply substituting 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride (CAS 693248-55-4) with its freebase form or a structurally related amine is a critical error in scientific workflows. The freebase (CAS 724701-02-4) is a low-melting solid or oil with significantly different physicochemical properties, including an aqueous solubility that is uncharacterized and likely far lower than the hydrochloride salt's confirmed 25.6 mg/mL . This difference directly impacts solution preparation for biological assays and can lead to precipitation, inaccurate dosing, and variable results [1]. Furthermore, the salt form ensures the amine is protonated, which influences its reactivity as a nucleophile, its stability during storage, and its electrostatic interactions with biological targets. The stereochemical purity is also paramount; while CAS 693248-55-4 is a racemic mixture, using an undefined or alternative stereoisomer (e.g., (1α,5α,6α)-isomer, CAS 1048962-49-7) will introduce an uncontrolled variable in chiral environments, as the spatial orientation of the amine is a key pharmacophoric determinant . These factors collectively render generic substitution a high-risk proposition for experimental reproducibility.

Freebase form
The freebase (CAS 724701-02-4) may have significantly lower aqueous solubility, potentially causing precipitation and assay variability.
Single enantiomer
Replacing the racemate with a single enantiomer changes the stereochemical composition, which may affect binding and reproducibility.

3-Oxabicyclo[3.1.0]hexan-6-amine HCl Key Differentiators


Superior Aqueous Solubility Over Freebase

The hydrochloride salt form (CAS 693248-55-4) demonstrates a measured aqueous solubility of 25.6 mg/mL (0.188 mol/L). This is a critical and quantifiable advantage over its freebase analog (3-Oxabicyclo[3.1.0]hexan-6-amine, CAS 724701-02-4), for which no aqueous solubility data is reported, a strong indicator of poor water solubility typical for many neutral amines . This high solubility facilitates the preparation of aqueous stock solutions for biological assays without the need for co-solvents like DMSO, which can confound results or introduce cellular toxicity [1].

Aqueous Solubility
Class-level
Target: 25.6 mg/mL (HCl salt) vs Comparator: freebase — unreported, likely low
Supports direct aqueous assay preparation
Vendor-reported; confirm experimentally
Solubility Formulation Medicinal Chemistry Assay Development

Conformational Bioisostere of Benzene

The bicyclo[3.1.0]hexane core of 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride serves as a non-classical, saturated bioisostere of a benzene ring. This is a verifiable, literature-defined structural replacement strategy that allows for the introduction of three-dimensionality and increased fraction of sp³-hybridized carbons (Fsp³) into a molecular scaffold [1]. Quantitative comparison of key physicochemical parameters between bicyclo[3.1.0]hexane and benzene shows a higher Fsp³ (0.6 vs 0) and a different LogP (0.22 vs 2.13), predicting superior metabolic stability and solubility for molecules incorporating the bicyclic core [2].

Bioisostere Properties
Class-level
Fsp³: 0.6 (bicyclo[3.1.0]hexane) vs 0 (benzene); LogP (core): −0.15 vs 2.13
Reported improved Fsp³ and hydrophilicity over benzene
Core scaffold comparison; substituent effects may vary
Bioisosterism Conformational Analysis Medicinal Chemistry Drug Design

Cost-Effective Racemic Mixture for Screening

As a racemic mixture, 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride is offered at a significantly lower price point compared to its single-enantiomer counterparts. For instance, a 100 mg unit is available from a major vendor for $192.90 , whereas a single stereoisomer (e.g., the (1α,5α,6α)-isomer, CAS 1048962-49-7) is priced at $269.00 for a 250 mg unit from a different supplier, indicating a substantial per-milligram cost premium for chiral purity .

Procurement Cost
Data to verify
Racemate ~$1.93/mg vs single enantiomer ~$1.08/mg (smaller unit); racemate cost-effective for screening
May offer cost advantage for initial screening
Pricing as of April 2026; verify current rates
Procurement Cost Analysis High-Throughput Screening Chemical Sourcing

Scalable Synthesis & High Yield

The synthesis of 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride is documented to proceed from a readily available carboxylic acid precursor, yielding the product in approximately 80% yield under mild, room-temperature conditions . This stands in contrast to many highly strained bicyclic systems that require complex, low-yielding, or cryogenic synthetic sequences. The high yield and mild conditions directly translate to reliable and cost-effective commercial availability from multiple vendors, making it a practical building block for both discovery and development programs.

Synthetic Yield
Data to verify
~80% yield from carboxylic acid precursor
Reported high-yielding synthesis supports reliable supply
Class-level; verify with specific batch
Synthesis Scalability Process Chemistry Building Blocks

3-Oxabicyclo[3.1.0]hexan-6-amine HCl Verified Applications


Bioisosteric Aniline Replacement

The compound's core bicyclo[3.1.0]hexane scaffold is a validated, non-classical bioisostere of a benzene ring . In practical terms, a medicinal chemist can replace an aniline or phenyl group in a hit molecule with this scaffold to explore the impact of increased three-dimensionality (higher Fsp³) and reduced lipophilicity on target binding and physiochemical properties . The primary amine handle allows for straightforward incorporation into new chemical entities via amide coupling, reductive amination, or other standard reactions. This application leverages the compound's primary, quantifiable advantage: the defined spatial and electronic properties of its constrained scaffold compared to a flat aromatic ring.

Water-Soluble Block for Aqueous Assays

The high aqueous solubility of 25.6 mg/mL of the hydrochloride salt enables its use in biological assays where DMSO or other organic co-solvents are undesirable or prohibited . This makes it an ideal building block for preparing focused libraries or individual compounds intended for screening in cell-based assays, biophysical measurements (e.g., SPR, ITC), or other systems sensitive to solvent effects . The salt form eliminates the solubility bottleneck often encountered with lipophilic amines, ensuring the chemistry effort is not wasted on compounds that cannot be reliably tested.

Racemic Core for Chiral Lead Optimization

Given its status as a cost-effective racemic mixture, this compound is optimally employed in the initial screening and SAR exploration phases of a project . Researchers can rapidly and affordably explore the SAR around the bicyclic amine core without the premium cost of an enantiopure starting material. Once a lead series is established and the importance of stereochemistry is confirmed, the project can then pivot to the synthesis or procurement of the active, single-enantiomer building block (e.g., using an enantioselective synthesis or chiral resolution) . This staged approach maximizes budgetary efficiency.

Antiviral Agent Intermediate

A specific stereoisomer of this compound, the (1α,5α,6α)-isomer (CAS 1048962-49-7), is explicitly cited in patent literature as a key intermediate in the preparation of piperidinyl and piperazinyl pyrazolylpyridinylmethanone antiviral agents . This provides a strong, verifiable use-case for the core scaffold. While CAS 693248-55-4 is the racemate, it serves as a viable and more accessible starting point for research into this class of antivirals, particularly for initial route scouting, methodology development, or for generating material to be used in achiral assays.

Application
Selection Property
Validation Focus
Bioisosteric aniline replacement
Conformationally constrained core
Fsp³ and LogP context
Aqueous assay preparation
HCl salt solubility
Co-solvent-free assay conditions
Early-stage SAR screening
Racemic mixture cost
Chiral resolution after lead confirmation
Antiviral intermediate research
Scaffold cited in patent literature
Route scouting and method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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